1-Piperazinecarboxylicacid, 4-[3-[(1-methylethyl)amino]-2-pyridinyl]-, 1,1-dimethylethyl ester
Description
1-Piperazinecarboxylicacid, 4-[3-[(1-methylethyl)amino]-2-pyridinyl]-, 1,1-dimethylethyl ester (CAS: 136818-14-9) is a piperazine derivative characterized by a tert-butyl ester group and a 3-(isopropylamino)-2-pyridinyl substituent. Its molecular formula is C17H28N4O2, with a molecular weight of 320.43 g/mol. This compound is pharmacologically significant as a precursor to Delavirdine mesilate, a non-nucleoside reverse transcriptase inhibitor used in HIV treatment . The tert-butyl ester (Boc) group enhances stability and modulates solubility, making it a common protective group in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl 4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-13(2)19-14-7-6-8-18-15(14)20-9-11-21(12-10-20)16(22)23-17(3,4)5/h6-8,13,19H,9-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRYJHUUNFUCSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440143 | |
| Record name | tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136818-14-9 | |
| Record name | tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Piperazinecarboxylic acid, 4-[3-[(1-methylethyl)amino]-2-pyridinyl]-, 1,1-dimethylethyl ester (CAS No. 136818-14-9) is a compound that has garnered attention due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H28N4O2
- Molecular Weight : 320.43 g/mol
- CAS Number : 136818-14-9
Structural Characteristics
The compound features a piperazine ring, which is significant for its pharmacological properties. The presence of the pyridine moiety and the dimethyl groups enhances its lipophilicity and potentially its interaction with biological targets.
Antitumor Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant antitumor activity. For instance, a related study synthesized various piperazine derivatives and evaluated their cytotoxic effects against different cancer cell lines. The results demonstrated that certain substitutions on the piperazine ring could enhance antiproliferative effects substantially (PubMed ID: 22205089) .
Antibacterial and Antifungal Effects
1-Piperazinecarboxylic acid derivatives have also been investigated for their antibacterial and antifungal properties. In vitro assays showed that these compounds could inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that piperazine derivatives can inhibit enzymes critical for cell division in bacteria and cancer cells.
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell death.
- Interaction with DNA : Certain piperazine derivatives have shown the ability to intercalate into DNA, disrupting replication processes in cancer cells.
Study on Antitumor Activity
A notable study evaluated the antitumor effects of a series of piperazine derivatives, including 1-Piperazinecarboxylic acid esters. The findings revealed that these compounds exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent antitumor activity. The study highlighted the importance of structural modifications in enhancing efficacy .
Antimicrobial Efficacy Assessment
Another investigation focused on the antimicrobial properties of piperazine derivatives against clinical isolates of bacteria and fungi. The results indicated that modifications at the 4-position on the piperazine ring significantly improved antibacterial activity compared to unmodified piperazine compounds. This suggests a structure-activity relationship that could guide future drug design .
Data Summary Table
Scientific Research Applications
Applications in Medicinal Chemistry
1. Antitubercular Activity
The compound has been utilized in the design of novel derivatives aimed at combating tuberculosis. Specifically, it has been incorporated into the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These derivatives have demonstrated significant activity against Mycobacterium tuberculosis H37Ra, with IC50 values ranging from 1.35 to 2.18 μM.
2. Tyrosine Kinase Inhibition
Research indicates that this compound exhibits potent inhibitory effects on tyrosine kinases, particularly c-Abl and Bcr-Abl, which are implicated in various cancers including leukemia. The structure of the compound allows it to interact effectively with these protein targets, making it a candidate for cancer therapy.
3. Synthesis of Organic Compounds
The compound serves as a versatile building block in organic synthesis. It can be transformed into various derivatives such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These transformations are crucial for developing new pharmaceuticals with enhanced biological activities.
Synthetic Methods
The synthesis of 1-Piperazinecarboxylic acid derivatives typically involves multi-step organic reactions that may include:
- Reagents : Commonly used reagents include DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).
- Techniques : Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are employed to analyze the structure and confirm the purity of synthesized compounds.
The specific synthetic routes can vary based on desired yields and the nature of substituents introduced during the reaction process.
Case Study 1: Novel Antitubercular Derivatives
A study focused on synthesizing derivatives using 1-Piperazinecarboxylic acid demonstrated promising results in inhibiting Mycobacterium tuberculosis. The derivatives were tested for their biological activities through various assays that confirmed their potential as effective antitubercular agents.
Case Study 2: Cancer Therapeutics
In another study, the compound was evaluated for its ability to inhibit tyrosine kinases involved in cancer progression. In vitro studies showed that several synthesized derivatives exhibited significant inhibitory effects on cell lines expressing Bcr-Abl fusion proteins, suggesting their potential use in targeted cancer therapies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations:
- Substituent Diversity: The target compound’s 3-(isopropylamino)-2-pyridinyl group distinguishes it from analogs with pyrazolyl (401566-78-7) or imidazo-pyridinyl (635723-33-0) moieties. These substitutions influence electronic properties and biological target interactions.
- Boc Group Prevalence : Most analogs (e.g., 192130-34-0, 635723-33-0) retain the Boc group, which improves lipophilicity but reduces aqueous solubility .
Physicochemical Properties
Solubility and Stability:
- In contrast, ethyl ester derivatives (e.g., 71172-70-8) exhibit higher polarity .
- Supercritical CO2 Solubility : Boc-piperazine derivatives like the target compound show solubility in supercritical CO2 (10⁻⁴–10⁻³ mole fraction), useful for green chemistry applications .
Thermal Properties:
- Analogs with aromatic groups (e.g., 174855-53-9) often have higher melting points (e.g., 67°C for 4-[(3-formylphenyl)methyl] derivative ) compared to aliphatic variants.
Preparation Methods
Boc Protection of Piperazine
The synthesis typically begins with N-Boc-piperazine-2-carboxylic acid as the core intermediate. As detailed in, Boc protection is achieved via reaction with di-tert-butyl dicarbonate in dichloromethane (DCM) under basic conditions (e.g., triethylamine or N,N-diisopropylethylamine). This step proceeds quantitatively at 0–25°C, yielding the mono-Boc-protected piperazine.
Reaction Conditions :
Introduction of the Pyridinyl-Isopropylamine Group
The 4-position of the Boc-protected piperazine is functionalized via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling .
Nucleophilic Aromatic Substitution
A 3-amino-2-chloropyridine derivative reacts with the Boc-piperazine intermediate in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (Xantphos). The isopropylamine group is introduced prior to coupling via reductive amination of 3-nitro-2-pyridinol with isopropylamine, followed by hydrogenation.
Reaction Conditions :
Buchwald-Hartwig Amination
Alternative protocols employ Buchwald-Hartwig amination to directly couple the pre-formed 3-(isopropylamino)-2-pyridinyl fragment to the Boc-piperazine. This method avoids pre-functionalization of the pyridine ring but requires stringent anhydrous conditions.
Reaction Conditions :
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Catalyst : Pd(OAc)₂ (5 mol%), DavePhos (10 mol%).
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Base : KOtBu (3 eq), DMF, 100°C, 18 h.
Alternative Routes via Piperazine Ring Functionalization
Hydrogenation of Pyrazine Precursors
As described in, 2-pyrazinecarboxylic acid derivatives are hydrogenated to piperazine intermediates. For the target compound, 2-pyrazinecarboxylic acid tert-butylamide undergoes catalytic hydrogenation (H₂, 50 psi, Pd/C) in ethanol to yield the piperazine core. Subsequent Boc protection and coupling with the pyridinyl-isopropylamine fragment complete the synthesis.
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Hydrogenation | 10% Pd/C, EtOH, 50 psi H₂, 24 h | 85% |
| Boc Protection | Boc₂O, DCM, 0°C → 25°C, 12 h | 95% |
| Pyridinyl Coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C | 72% |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
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Palladium Catalysts : Pd₂(dba)₃/Xantphos outperforms Pd(OAc)₂/BINAP in NAS, providing 72% vs. 60% yields.
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Ligand-Free Systems : Copper(I) iodide in DMF enables cost-effective couplings but with reduced yields (50–55%).
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity post-recrystallization (ethanol/water).
Challenges and Solutions
Regioselectivity in Piperazine Functionalization
Boc Group Stability
-
Problem : Acidic conditions during pyridinyl coupling may cleave the Boc group.
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Solution : Employ weakly acidic buffers (pH 4–5) or temporary Cbz protection.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| NAS with Pd Catalysis | High regioselectivity | Costly palladium ligands | 70–75% |
| Buchwald-Hartwig | Direct coupling | Requires anhydrous conditions | 65–70% |
| Hydrogenation Route | Scalable (>1 kg batches) | Multi-step, longer reaction time | 72% |
Q & A
Q. What are the standard methods for synthesizing this compound, and what yields are typically achieved?
The compound is synthesized via nucleophilic substitution or coupling reactions. For example, derivatives of piperazinecarboxylic acid esters are often prepared using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and activators such as trifluoroacetic acid (TFA) . A reaction involving potassium hydride in DMF under reflux with nitrogen protection achieved an 85% yield for a structurally similar piperazine derivative . Key steps include inert atmosphere handling, controlled reagent stoichiometry, and purification via column chromatography.
Q. What spectroscopic techniques are recommended for structural characterization?
- 1H NMR : Used to confirm the presence of tert-butyl groups (δ ~1.4 ppm) and piperazine/protonated pyridine moieties (δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 342.4353 for the parent compound) .
- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and tertiary amine vibrations .
Q. What safety protocols are critical during handling?
- Personal Protective Equipment (PPE) : Use P95 respirators for particle filtration and nitrile gloves to prevent skin contact .
- Ventilation : Ensure local exhaust ventilation to mitigate inhalation risks (H335: respiratory irritation) .
- First Aid : Immediate rinsing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with bulky substituents?
Steric hindrance from tert-butyl or pyridinyl groups reduces nucleophilic reactivity. Strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysis : Use of 1-hydroxy-7-azabenzotriazole (HOAt) to improve coupling efficiency in peptide-like bond formation .
- Temperature Control : Gradual heating (e.g., reflux at 80–100°C) prevents side reactions .
Q. How should researchers address contradictions in toxicity data for this compound?
While acute oral toxicity is classified as Category 4 (H302), specific organ toxicity (e.g., respiratory irritation, H335) lacks detailed mechanistic studies . Mitigation approaches:
Q. What analytical challenges arise in quantifying degradation products under varying pH conditions?
The tert-butyl ester group is susceptible to hydrolysis in acidic/basic conditions, generating carboxylic acid derivatives. Methodological considerations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
